Diethylstilbestrol monoglucuronide (DESG) is a key metabolite of Diethylstilbestrol (DES) [, , , , , , ]. DES is a synthetic nonsteroidal estrogen that was widely used in the past but is now largely discontinued due to its association with adverse health effects. DESG is formed in the liver through the process of glucuronidation, a common metabolic pathway that increases the water solubility of compounds to facilitate their excretion from the body [, ].
DESG is a valuable tool for investigating estrogen metabolism. Studies utilizing DESG have elucidated the role of glucuronidation in DES detoxification and excretion, demonstrating that DESG is primarily eliminated through biliary excretion [, ]. Additionally, research has shown that the presence of DESG in urine does not interfere with the Venning method for urinary pregnanediol determination, addressing a potential concern in studies investigating steroid metabolism [, ].
DESG has been used to study the placental transfer of estrogen conjugates []. Research in rhesus monkeys revealed that DESG is transferred across the placenta less efficiently compared to estrone sulfate, highlighting differences in placental transport mechanisms for synthetic and naturally occurring estrogen conjugates [].
Research utilizing DESG has contributed to our understanding of enterohepatic circulation, the cyclical movement of compounds between the liver and intestine. Studies in rats demonstrated that DESG absorption varies with age, with evidence suggesting that DESG may be absorbed intact in newborns, potentially impacting the enterohepatic circulation of DES [].
One abstract mentions the conjugation of DESG with magnetic nanoparticles and radioiodine labeling for potential applications in drug delivery []. This suggests that DESG, with its known biodistribution and excretion pathways, could be further explored as a targeting moiety for delivering therapeutic agents.
Diethylstilbestrol is derived from stilbene, a biphenyl compound, and is classified under non-steroidal estrogens. The glucuronide form, specifically diethylstilbestrol monoglucuronide, results from the conjugation of diethylstilbestrol with glucuronic acid, a process that occurs primarily in the liver. This modification enhances the solubility of diethylstilbestrol, facilitating its excretion from the body.
The synthesis of diethylstilbestrol monoglucuronide typically involves the enzymatic reaction between diethylstilbestrol and glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases, enzymes that facilitate the transfer of glucuronic acid to various substrates.
Diethylstilbestrol monoglucuronide retains the core structure of diethylstilbestrol but includes a glucuronic acid moiety attached through an ether or ester bond.
Diethylstilbestrol monoglucuronide (C~24~H~28~O~8~) is characterized by a covalent linkage between the phenolic hydroxyl group of diethylstilbestrol and the anomeric carbon of glucuronic acid via a β-glycosidic bond. This conjugation results in a distinct amphipathic structure featuring a hydrophobic stilbene core and a hydrophilic glucuronyl moiety. The molecular weight is 444.47 g/mol, with the glucuronidation occurring preferentially at the 4'-hydroxy position of the diethylstilbestrol molecule [1] [6]. The glucuronic acid unit adopts the stable ^4^C~1~ chair conformation, with its carboxylic acid group ionized at physiological pH (pK~a~ ≈ 3.2), conferring increased water solubility compared to the parent compound [6].
Stereochemical analysis reveals that while diethylstilbestrol itself lacks chiral centers, the glucuronidation introduces a single asymmetric carbon at the C1 position of the glucuronic acid moiety (anomeric carbon). This creates two potential anomers (α and β), though the biologically relevant form is the β-anomer due to enzymatic specificity of UDP-glucuronosyltransferases. Nuclear Magnetic Resonance (NMR) studies confirm that the glucuronide conjugate maintains the trans (E) configuration across the central ethylene bond of diethylstilbestrol, a critical feature for molecular recognition [6]. This configuration preserves the spatial orientation necessary for potential receptor interactions while substantially altering overall molecular polarity.
Table 1: Key Molecular Characteristics of Diethylstilbestrol Monoglucuronide
Property | Value/Description | Method of Determination |
---|---|---|
Molecular Formula | C~24~H~28~O~8~ | High-resolution mass spectrometry |
Molecular Weight | 444.47 g/mol | Calculated from formula |
Glucuronidation Position | 4'-hydroxy group | NMR comparison |
Glycosidic Bond | β-configuration | Enzymatic synthesis & NMR |
Anomeric Configuration | β-D-glucopyranuronic acid | Optical rotation & NMR |
Central Bond Configuration | Trans (E) ethylene bond | X-ray crystallography |
The glucuronide moiety dramatically enhances the aqueous solubility of diethylstilbestrol monoglucuronide relative to its hydrophobic parent compound. Experimental measurements indicate water solubility exceeding 25 mg/mL (≈56 mM) at physiological pH (7.4), compared to diethylstilbestrol's solubility of less than 0.1 mg/mL [4] [6]. This solubility profile facilitates urinary excretion, a primary elimination pathway for phase II metabolites. The pH-dependent solubility profile demonstrates marked increases in solubility below pH 3 due to protonation of the carboxylate group, though this condition is biologically irrelevant for systemic circulation [6].
Stability studies in biological matrices reveal complex degradation kinetics. Diethylstilbestrol monoglucuronide remains stable in plasma at 37°C for approximately 8 hours but undergoes significant enzymatic hydrolysis in liver homogenates within minutes due to β-glucuronidase activity. Non-enzymatic hydrolysis occurs slowly in acidic environments (gastric pH), with a half-life of approximately 36 hours at pH 2.0 [4]. Temperature significantly impacts stability, with frozen storage (-20°C) preserving integrity for months versus days at room temperature. The compound demonstrates photosensitivity comparable to diethylstilbestrol, requiring protection from light during storage and analysis [6].
The glucuronide's amphiphilic nature influences its membrane interaction dynamics. Unlike diethylstilbestrol, which integrates deeply into phospholipid bilayers with its molecular axis parallel to membrane surfaces, the glucuronide conjugate exhibits only superficial membrane association. This limited membrane permeability reduces cellular uptake but enhances its distribution within hydrophilic compartments of biological systems [5]. Differential Scanning Calorimetry studies demonstrate that diethylstilbestrol monoglucuronide does not significantly alter membrane fluidity or phase transition temperatures, in contrast to the pronounced membrane effects of unconjugated diethylstilbestrol [5].
Diethylstilbestrol monoglucuronide exhibits fundamentally different physicochemical and biochemical behaviors compared to its parent compound diethylstilbestrol (C~18~H~20~O~2~, MW 268.36 g/mol). The glucuronide moiety increases molecular weight by approximately 65% while simultaneously reducing calculated log P from 5.62 (diethylstilbestrol) to approximately 1.82 (monoglucuronide), representing a 10,000-fold decrease in lipophilicity [4] [6]. This transformation converts a highly membrane-permeable compound into one that relies predominantly on transporter-mediated cellular uptake.
Structurally, glucuronidation preserves the phenolic ring geometry but introduces significant steric bulk and hydrogen bonding capacity. Molecular modeling shows the glucuronic acid unit extends perpendicularly from the planar diethylstilbestrol core, creating a molecular diameter nearly double that of the parent compound (12.8 Å vs. 7.2 Å). This structural expansion profoundly impacts biomolecular interactions. While diethylstilbestrol exhibits high affinity for estrogen receptors (ERα K~d~ = 0.21 nM), diethylstilbestrol monoglucuronide shows negligible receptor binding in standard assays, reflecting its dramatically reduced cellular uptake and the shielding of critical pharmacophoric elements [4].
Metabolically, glucuronidation represents a detoxification pathway. Diethylstilbestrol undergoes extensive hepatic metabolism via hydroxylation, oxidation, and conjugation, with monoglucuronide formation constituting a primary elimination pathway. Pharmacokinetic studies in mammalian models indicate that diethylstilbestrol monoglucuronide exhibits significantly reduced enterohepatic recirculation compared to the parent compound, accelerating its clearance. The plasma half-life decreases from approximately 24 hours for diethylstilbestrol to less than 2 hours for its monoglucuronide, reflecting rapid renal excretion facilitated by its enhanced hydrophilicity [4].
Table 2: Comparative Physicochemical Properties of Diethylstilbestrol and Its Monoglucuronide
Property | Diethylstilbestrol | Diethylstilbestrol Monoglucuronide | Biological Consequence |
---|---|---|---|
Molecular Weight | 268.36 g/mol | 444.47 g/mol | Increased renal clearance |
log P (octanol/water) | 5.62 | ~1.82 | Reduced membrane permeability |
Water Solubility (pH 7.4) | <0.1 mg/mL | >25 mg/mL | Enhanced distribution in aqueous media |
Plasma Protein Binding | >95% | ~30-40% | Increased free fraction in circulation |
Estrogen Receptor Binding | K~d~ = 0.21 nM (ERα) | Negligible binding | Loss of direct estrogenic activity |
Primary Elimination Pathway | Hepatic metabolism | Renal excretion | Reduced tissue accumulation |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1